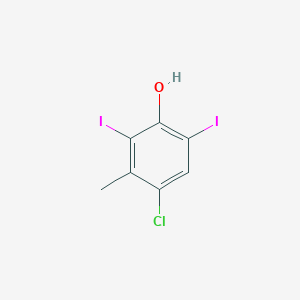

4-Chloro-2,6-diiodo-3-methylphenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-2,6-diiodo-3-methylphenol is a halogenated phenol compound characterized by the presence of chlorine and iodine atoms on the benzene ring along with a methyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,6-diiodo-3-methylphenol typically involves the iodination and chlorination of 3-methylphenol. The reaction conditions include the use of iodine and chlorine in the presence of a suitable catalyst, such as ferric chloride, under controlled temperature and pressure.

Industrial Production Methods: In an industrial setting, the compound can be produced through continuous flow processes that ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters allows for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Chloro-2,6-diiodo-3-methylphenol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in different derivatives.

Substitution: Substitution reactions can occur at the positions occupied by chlorine and iodine atoms, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate, chromic acid, and hydrogen peroxide.

Reduction: Reducing agents such as zinc dust, hydrogen gas, and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed:

Oxidation products: 4-Chloro-2,6-diiodo-3-methylbenzoic acid.

Reduction products: 4-Chloro-2,6-dimethylphenol.

Substitution products: Various derivatives depending on the substituents introduced.

Applications De Recherche Scientifique

4-Chloro-2,6-diiodo-3-methylphenol has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Employed in biochemical studies to investigate enzyme inhibition and protein interactions.

Medicine: Potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism by which 4-Chloro-2,6-diiodo-3-methylphenol exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor by binding to specific enzyme active sites, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparaison Avec Des Composés Similaires

4-Chloro-2,6-diiodo-3-methylphenol is unique due to its specific combination of halogen atoms and the methyl group on the phenol ring. Similar compounds include:

4-Chloro-2,6-dimethylphenol: Similar structure but lacks iodine atoms.

2,6-Diiodo-3-methylphenol: Lacks chlorine atom.

4-Chloro-3-methylphenol: Lacks iodine atoms.

Activité Biologique

4-Chloro-2,6-diiodo-3-methylphenol (CDMP) is a halogenated phenolic compound that has garnered attention due to its potential biological activities. This article explores its antimicrobial properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

CDMP is characterized by its chlorinated and iodinated phenolic structure, which influences its biological activity. The presence of halogen atoms can enhance the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

CDMP exhibits notable antimicrobial properties, particularly against resistant strains of bacteria. Research indicates that CDMP can inhibit the growth of various pathogens, including Staphylococcus aureus (MRSA), which poses significant challenges in clinical settings.

The antimicrobial activity of CDMP is attributed to several mechanisms:

- Disruption of Cell Membrane Integrity : CDMP interacts with bacterial membranes, leading to increased permeability and cell lysis.

- Inhibition of Biofilm Formation : Studies have shown that CDMP can prevent biofilm formation in MRSA, which is crucial for its pathogenicity.

- Synergistic Effects : CDMP has demonstrated synergistic effects when combined with traditional antibiotics such as oxacillin, enhancing the efficacy against resistant strains .

Research Findings and Case Studies

A variety of studies have investigated the biological activity of CDMP:

- Antimicrobial Efficacy : In vitro studies revealed that CDMP effectively inhibited the growth of MRSA strains at concentrations as low as 50 µg/mL. The compound also reduced staphyloxanthin production, a pigment that contributes to the virulence of MRSA .

- Biofilm Inhibition : A study conducted on biofilm-forming MRSA showed that treatment with CDMP significantly decreased biofilm biomass compared to untreated controls. This suggests potential applications in preventing device-related infections .

- Dermal Penetration Studies : Research on dermal penetration indicated that CDMP could penetrate human skin models effectively, suggesting its potential use in topical formulations for treating skin infections .

Data Table: Biological Activity Summary

| Property | Value/Description |

|---|---|

| Chemical Formula | C₉H₈ClI₂O |

| Antimicrobial Activity | Effective against MRSA and other pathogens |

| Minimum Inhibitory Concentration (MIC) | 50 µg/mL for MRSA |

| Mechanisms of Action | Membrane disruption, biofilm inhibition |

| Synergistic Effects | Enhanced activity with oxacillin |

Propriétés

IUPAC Name |

4-chloro-2,6-diiodo-3-methylphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClI2O/c1-3-4(8)2-5(9)7(11)6(3)10/h2,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLPWCDLUDNAVAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1Cl)I)O)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClI2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.